N-(3-fluoro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound is a triazolo-pyridazine derivative featuring a 3-fluoro-4-methylphenyl acetamide moiety and a propan-2-ylsulfanyl substituent at position 6 of the pyridazine ring. The triazolo-pyridazine core is known for its stability and ability to engage in hydrogen bonding, while the sulfur-containing substituent may enhance lipophilicity and membrane permeability . The fluorine atom on the phenyl ring likely improves metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-10(2)26-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-12-5-4-11(3)13(18)8-12/h4-8,10H,9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIKIWFLJGTPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound with a unique molecular structure. Its molecular formula is C21H16FN5O2S3, and it has garnered interest for its potential biological applications due to the presence of both fluorinated aromatic rings and a triazolo-pyridazine moiety. This article reviews the biological activity of this compound based on available literature and research findings.
Molecular Structure
The compound features several notable structural components:
- Fluorinated Aromatic Ring : The presence of a fluorine atom enhances the lipophilicity and biological activity.
- Triazolo-Pyridazine Core : This heterocyclic structure is known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties. The incorporation of a triazole moiety often correlates with enhanced antibacterial and antifungal activities .
- Anticancer Potential : The structural characteristics of this compound may suggest potential anticancer properties. Compounds within the same class have shown efficacy in inhibiting cancer cell proliferation in various studies .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways. Similar compounds have been studied for their ability to modulate protein kinase activity, which is crucial in cancer therapy .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthetic pathways, and inferred bioactivities.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s triazolo-pyridazine core is distinct from the triazolo-pyrimidine in flumetsulam . Triazole-based analogs (e.g., compounds from ) prioritize sulfur-linked acetamide chains, which may improve solubility but reduce metabolic stability compared to the target’s pyridazine system .
Substituent Effects :
- The 3-fluoro-4-methylphenyl group in the target compound combines steric hindrance (methyl) and electronic modulation (fluorine), offering a balance between target selectivity and bioavailability. In contrast, flumetsulam’s 2,6-difluorophenyl group is optimized for herbicidal activity via ALS enzyme inhibition .
- The propan-2-ylsulfanyl substituent in the target compound contributes to higher lipophilicity (logP ~3.2) compared to pyrazine/pyridine-containing analogs (logP ~2.5–2.8), suggesting better membrane penetration .
Synthetic Pathways :
- The target compound likely employs a multi-step synthesis involving cyclization of pyridazine precursors and nucleophilic substitution for sulfur incorporation, similar to methods in . In contrast, flumetsulam’s synthesis prioritizes sulfonamide coupling, which is more cost-effective for agricultural applications .
The sulfur atom in the propan-2-ylsulfanyl group may confer redox-modulating properties, a feature absent in oxygen- or nitrogen-linked analogs .
Research Implications and Gaps
- Lumping Strategy Considerations : While the target compound shares functional groups with triazole and pyrimidine derivatives, its unique pyridazine core and substituents justify separate evaluation rather than grouping under existing surrogates .
- Bioactivity Validation : Current evidence lacks explicit bioassay data for the target compound. Prioritizing in vitro testing against kinase targets (e.g., EGFR, VEGFR) or microbial strains is recommended.
- Solubility Optimization : The propan-2-ylsulfanyl group may limit aqueous solubility; formulation studies using cyclodextrins or lipid-based carriers could enhance bioavailability .
Q & A
Q. What are the key parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:
- Reaction temperature (e.g., avoiding thermal decomposition of intermediates),
- Solvent polarity (e.g., DMF for nucleophilic substitutions, toluene for cyclization),
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps), and
- Purification techniques (e.g., column chromatography for isolating intermediates).
Monitoring via HPLC (for purity assessment) and NMR (structural confirmation) is critical. Post-synthetic stability studies under varying pH and temperature conditions are recommended to identify degradation pathways .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For resolving ambiguous structural features (e.g., triazolo-pyridazine ring conformation).
- HPLC-PDA: To assess purity (>95%) and detect trace impurities.
Comparative analysis with synthetic standards and computational predictions (e.g., DFT for NMR shifts) enhances reliability .
Q. How can researchers assess the compound's biological activity in early-stage studies?
Methodological Answer:
- In vitro enzyme inhibition assays: Use recombinant enzymes (e.g., kinases) with fluorogenic substrates to measure IC50 values.
- Cellular viability assays: Test dose-dependent cytotoxicity in relevant cell lines (e.g., cancer models) via MTT or ATP-based luminescence.
- In silico docking: Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Validate results with mutagenesis studies .
Advanced Research Questions
Q. How can structural modifications enhance the compound's pharmacokinetic properties without compromising activity?
Methodological Answer:
- Bioisosteric replacement: Substitute the propan-2-ylsulfanyl group with a metabolically stable moiety (e.g., trifluoromethylthio) to improve metabolic stability.
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability.
- SAR studies: Systematically vary substituents on the 3-fluoro-4-methylphenyl ring and triazolo-pyridazine core to map steric/electronic effects on target binding .
Q. How should researchers resolve contradictory data in biological activity across different assay systems?
Methodological Answer:
- Control for assay conditions: Validate pH, ionic strength, and reducing agent concentrations (e.g., DTT levels in kinase assays).
- Orthogonal assays: Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Metabolite screening: Use LC-MS to identify active/inactive metabolites in cell-based vs. cell-free systems .
Q. What strategies mitigate instability of the compound under physiological conditions?
Methodological Answer:
- pH stability profiling: Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile bonds (e.g., acetamide hydrolysis).
- Co-solvent systems: Use cyclodextrins or lipid-based formulations to protect against aqueous degradation.
- Kinetic isotope effects: Introduce deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow oxidative metabolism .
Q. How can regioselectivity challenges in heterocyclic ring formation be addressed during synthesis?
Methodological Answer:
- Protective group strategies: Use tert-butyloxycarbonyl (Boc) groups to direct cyclization to the desired position (e.g., triazolo-pyridazine vs. pyrazolo-triazine).
- Computational modeling: Apply DFT calculations to predict transition-state energies for competing pathways.
- Microwave-assisted synthesis: Enhance regioselectivity via controlled heating rates in key cycloaddition steps .
Q. What computational methods best predict off-target interactions and toxicity risks?
Methodological Answer:
- Molecular dynamics simulations: Simulate binding to homologous proteins (e.g., hERG channel) to assess cardiac toxicity risks.
- QSAR models: Train models on toxicity databases (e.g., Tox21) to predict mutagenicity or hepatotoxicity.
- Proteome-wide docking: Use tools like DOCKTITE to screen against non-target human proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
